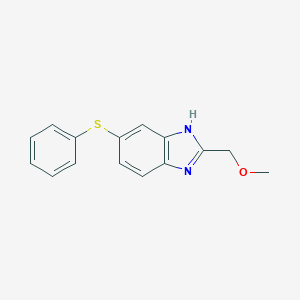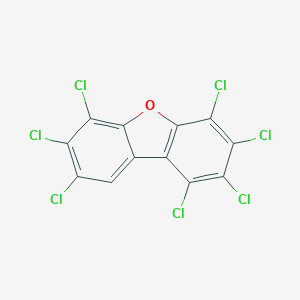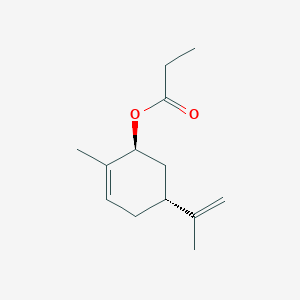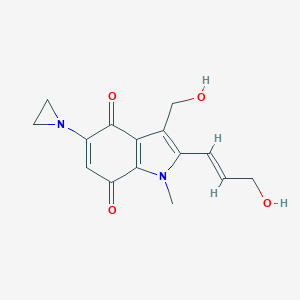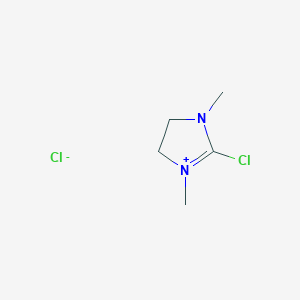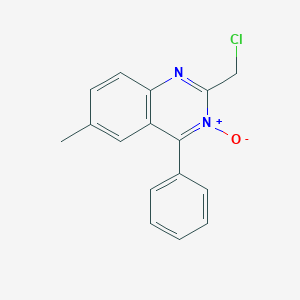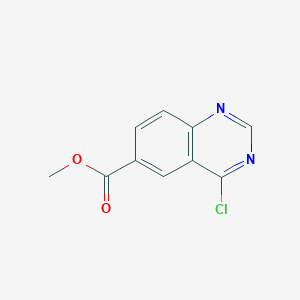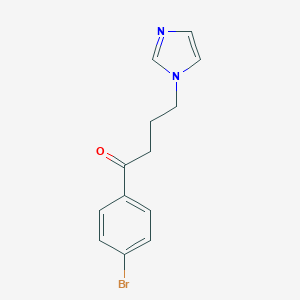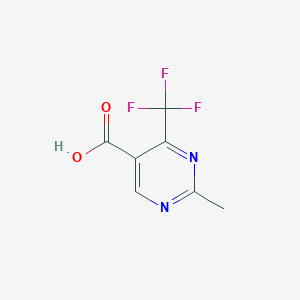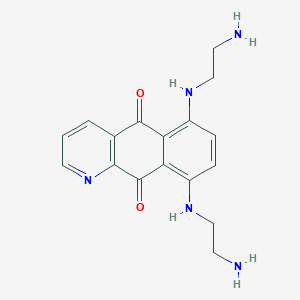
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class It is structurally related to mitoxantrone, an anticancer drug
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-aminoethylamine under controlled conditions. The process includes:
Starting Materials: 1,4-dihydroxyanthraquinone and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 55-60°C) with continuous stirring and de-aeration by bubbling nitrogen.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
科学研究应用
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting the DNA replication process. It inhibits topoisomerase II, leading to the formation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of mitoxantrone, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Mitoxantrone: 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthraquinone.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Uniqueness
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for reduced cardiotoxicity compared to doxorubicin and mitoxantrone makes it an attractive candidate for further research and development .
属性
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLSYZHEFMEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934014 |
Source


|
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-26-8 |
Source


|
| Record name | BBR 2828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
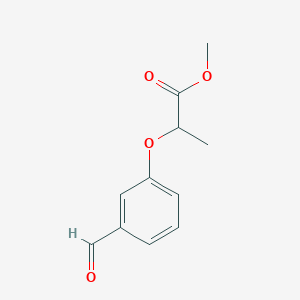
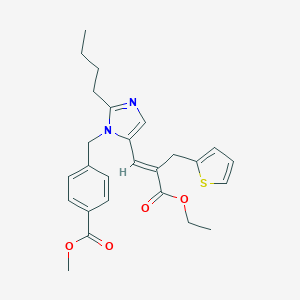
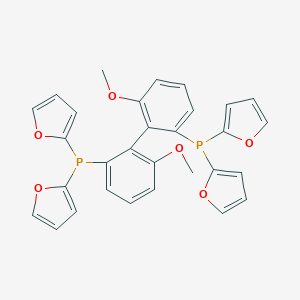
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
